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molecular formula C10H10O3 B2649466 Methyl 2-(4-formylphenyl)acetate CAS No. 96524-70-8

Methyl 2-(4-formylphenyl)acetate

Cat. No. B2649466
M. Wt: 178.187
InChI Key: YPJYQGMVBYQTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895570B2

Procedure details

To a mixture of N-methylmorpholine-N-oxide (63.9 g, 545 mmol) in MeCN (848 g) and toluene (742 g), was added a solution of methyl [4-(bromomethyl)phenyl]acetate (53.0 g) in toluene (212 g) at 0 to 25° C. After stirring for 5 hr, water (106 g) was added to the reaction mixture. The aqueous layer was removed and remaining MeCN in the organic layer was removed under reduced pressure. The remaining toluene solution was washed with water twice (530 g×2), and concentrated under reduced pressure at a temperature below 40° C. until the weight of the solution was 233 g. An activated charcoal (3 g) was added to the solution and removed by filtration. To the solution was added 2,6-dibutyl-4-hydroxytoluene (152 mg), and concentrated under reduced pressure to give the subtitle compound. Yield 30.9 g, 79% from methyl [4-(bromomethyl)phenyl]acetate; 1H NMR (DMSO-d6) δ 9.99 (s, 1H), 7.87 (d, 2H), 7.86 (d, 2H), 3.83 (s, 2H), 3.63 (s, 3H)
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
848 g
Type
solvent
Reaction Step One
Quantity
742 g
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
212 g
Type
solvent
Reaction Step Two
Name
Quantity
106 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CC[O:5]CC1.Br[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=1.O>CC#N.C1(C)C=CC=CC=1>[CH:10]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=1)=[O:5]

Inputs

Step One
Name
Quantity
63.9 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
848 g
Type
solvent
Smiles
CC#N
Name
Quantity
742 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
212 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
The remaining toluene solution was washed with water twice (530 g×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at a temperature below 40° C. until the weight of the solution
ADDITION
Type
ADDITION
Details
An activated charcoal (3 g) was added to the solution
CUSTOM
Type
CUSTOM
Details
removed by filtration
ADDITION
Type
ADDITION
Details
To the solution was added 2,6-dibutyl-4-hydroxytoluene (152 mg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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